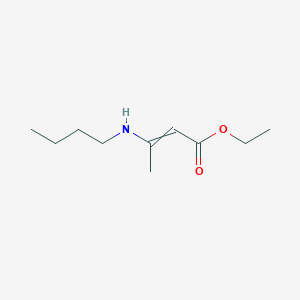

Ethyl 3-(butylamino)but-2-enoate

Description

Properties

CAS No. |

5065-81-6 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

ethyl 3-(butylamino)but-2-enoate |

InChI |

InChI=1S/C10H19NO2/c1-4-6-7-11-9(3)8-10(12)13-5-2/h8,11H,4-7H2,1-3H3 |

InChI Key |

IFKSUXQHAOSFCH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=CC(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Traditional Azeotropic Condensation

The classical method for synthesizing β-enamino esters involves the condensation of 1,3-dicarbonyl compounds with primary amines under azeotropic conditions. For Ethyl 3-(butylamino)but-2-enoate, this typically entails reacting ethyl acetoacetate with butylamine in aromatic solvents like toluene or benzene under reflux. A Dean-Stark apparatus facilitates the removal of water, shifting the equilibrium toward product formation.

While this method is straightforward, it suffers from prolonged reaction times (12–24 hours) and moderate yields (60–70%). The reliance on high-boiling solvents also raises environmental and safety concerns. Despite these drawbacks, the approach remains a benchmark for comparing newer methodologies.

Solvent-Free Synthesis Using Ferric(III) Ammonium Nitrate

A significant advancement in β-enamino ester synthesis is the solvent-free method catalyzed by ferric(III) ammonium nitrate (FAN). Murthy et al. demonstrated that mixing ethyl acetoacetate (1.0 equiv) and butylamine (1.2 equiv) with FAN (10 mol%) at room temperature produces Ethyl 3-(butylamino)but-2-enoate in 72% yield within 5 hours. The absence of solvent simplifies purification, as the crude product is extracted with ethyl acetate and purified via column chromatography.

Key advantages include:

- Efficiency : Short reaction time (5 hours vs. 12–24 hours in traditional methods).

- Sustainability : Eliminates volatile organic solvents.

- Scalability : High functional group tolerance and minimal byproducts.

Spectroscopic data for the product aligns with literature values:

- ¹H NMR : δ 0.91 (t, 3H), 1.32 (m, 2H), 1.43 (t, 3H), 1.86 (m, 2H), 4.12 (q, 2H), 4.53 (s, 1H), 11.26 (br, NH).

- IR : Peaks at 3498 cm⁻¹ (N–H stretch) and 1615 cm⁻¹ (C=O).

Iron-Catalyzed Condensation Methods

Iron salts, such as FeCl₃, have emerged as effective catalysts for enamine formation. In a representative procedure, ethyl acetoacetate and butylamine are combined with FeCl₃ (5 mol%) in dichloromethane at room temperature. Anhydrous MgSO₄ is added to sequester water, driving the reaction to completion. This method achieves yields exceeding 85% within 2–4 hours.

Mechanistic Insight :

The Lewis-acidic Fe³⁺ ion coordinates with the carbonyl oxygen of ethyl acetoacetate, enhancing the electrophilicity of the β-carbon. Subsequent nucleophilic attack by butylamine forms the enamine, with proton transfer and dehydration completing the process.

Procedure :

- Combine ethyl acetoacetate (1.0 equiv), butylamine (1.2 equiv), and FeCl₃ (5 mol%) in CH₂Cl₂.

- Stir at room temperature for 2–4 hours.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Stepwise Synthesis via β-Ketoester and Butylamine

A modified approach involves the sequential reaction of β-ketoesters with butylamine followed by in situ derivatization. While primarily used to synthesize thiourea derivatives, the initial step isolates Ethyl 3-(butylamino)but-2-enoate as an intermediate. Under solvent-free conditions, ethyl acetoacetate and butylamine react within 30 minutes, forming the enamine quantitatively. Subsequent additions (e.g., aryl isothiocyanates) yield complex heterocycles, but halting the reaction after the first step provides the target compound.

Advantages :

- Rapid Enamine Formation : 30-minute reaction time.

- No Catalyst Required : Ideal for acid-sensitive substrates.

Comparative Analysis and Optimization Strategies

To aid method selection, we compare key parameters across protocols:

| Method | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Traditional Azeotropic | None | Toluene | Reflux | 12–24 | 60–70 |

| Solvent-Free with FAN | Fe(NO₃)₃·9H₂O | None | Room temp | 5 | 72 |

| Iron-Catalyzed | FeCl₃ | CH₂Cl₂ | Room temp | 2–4 | 85–92 |

| Stepwise Synthesis | None | Solvent-free | Room temp | 0.5 | ~95 |

Key Findings :

- Iron-Catalyzed Methods offer the highest yields (85–92%) and short reaction times but require solvent.

- Solvent-Free FAN Protocol balances efficiency and sustainability, making it ideal for green chemistry applications.

- Stepwise Synthesis achieves near-quantitative yields but is primarily suited for intermediate isolation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(butylamino)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into saturated amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include oxo derivatives, saturated amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-(butylamino)but-2-enoate is an organic compound with a butylamino group attached to a but-2-enoate structure. It has a molecular formula of and a molecular weight of approximately 171.24 g/mol. The compound features a double bond between the second and third carbon atoms of the butenoate moiety, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Potential Applications

Ethyl 3-(butylamino)but-2-enoate has potential applications in various fields.

Pharmaceuticals

Due to its structural properties, ethyl 3-(butylamino)but-2-enoate may serve in pharmaceutical applications.

The compound's unique combination of an amino group and alkene structure may contribute to distinct chemical reactivity and biological properties compared to similar compounds. Further research is warranted to explore its full potential in various applications.

Antimicrobial and Anthelmintic Potentials

Research indicates the potential of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives as antimicrobial and anthelmintic agents . These compounds have demonstrated remarkable potency against various strains of bacteria, including E. sakazakii, E. coli, S. aureus, and K. pneumonia . They have also shown excellent anthelmintic activity against P. posthuma and A. galli, even outperforming standard drugs like albendazole .

These findings suggest that ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives may serve as viable lead compounds for treating bacterial and parasitic infections, aiding medicinal chemists in designing future chemotherapeutic agents to avoid rapid drug resistance .

** হিসেবে অনুবাদ করুন

एथिल 3-(ब्यूटाइलमिनो)बट-2-एनोएट एक कार्बनिक यौगिक है जिसमें ब्यूटाइलमिनो समूह बट-2-एनोएट संरचना से जुड़ा होता है। इसका आणविक सूत्र है और आणविक भार लगभग 171.24 ग्राम/मोल है। यौगिक में ब्यूटानोएट मोइटी के दूसरे और तीसरे कार्बन परमाणुओं के बीच एक दोहरा बंधन होता है, जो कार्बनिक संश्लेषण और औषधीय रसायन विज्ञान में इसकी प्रतिक्रियाशीलता और संभावित अनुप्रयोगों में योगदान देता है।

संश्लेषण

एथिल 3-(ब्यूटाइलमिनो)बट-2-एनोएट को विभिन्न विधियों के माध्यम से संश्लेषित किया जा सकता है। एक विशिष्ट संश्लेषण में प्रोपाइल एसिटोसेटेट और ब्यूटाइलामाइन को मेथनॉल में घोलना, मिश्रण को रात भर हिलाना और फिर वैक्यूम के तहत विलायक को निकालना शामिल हो सकता है । परिणामस्वरूप मिश्रण को डाइक्लोरोमेथेन में घोल दिया जाता है और ब्राइन से धोया जाता है, और कार्बनिक चरण को से सुखाया जाता है और वाष्पित किया जाता है ताकि वांछित उत्पाद प्राप्त हो सके, जिसे फ्लैश क्रोमैटोग्राफी द्वारा और शुद्ध किया जा सके ।

संभावित अनुप्रयोग

एथिल 3-(ब्यूटाइलमिनो)बट-2-एनोएट के विभिन्न क्षेत्रों में संभावित अनुप्रयोग हैं।

Mechanism of Action

The mechanism of action of ethyl 3-(butylamino)but-2-enoate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares ethyl 3-(butylamino)but-2-enoate with structurally analogous β-enaminoesters:

Physicochemical and Spectroscopic Differences

- Lipophilicity : Butyl and benzyl derivatives exhibit higher logP values compared to methyl-substituted analogs, influencing their membrane permeability and bioavailability .

- Melting Points: Aromatic derivatives (e.g., benzylamino, 4-bromophenylamino) show higher melting points (e.g., 53–55°C for 4-bromophenyl analog) due to crystallinity from π-stacking .

- NMR Shifts: The NH proton in benzylamino derivatives resonates downfield (δ ~10.26 ppm) compared to alkylamino analogs (δ ~8.46 ppm), reflecting stronger hydrogen bonding in aromatic systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(butylamino)but-2-enoate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via condensation of ethylacetoacetate with butylamine. Stirring at room temperature for 4 hours allows enamine formation, monitored by <sup>1</sup>H NMR and FT-IR. Excess reactants and water are removed under vacuum to yield stereoisomers (cis/trans) with a 97% yield . For analogous compounds, temperature control (~35°C) during reagent addition minimizes side reactions .

- Optimization : Adjusting solvent polarity, amine stoichiometry, and reaction time can enhance selectivity. IR spectroscopy (e.g., NH/CO stretching bands) and NMR (vinyl proton signals at δ 8.50 ppm) confirm product formation .

Q. How can researchers confirm the structural integrity of Ethyl 3-(butylamino)but-2-enoate post-synthesis?

- Analytical Techniques :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Assign vinyl protons (δ 8.50 ppm) and carbons (e.g., carbonyl at ~168 ppm). HMQC correlations resolve carbon-proton connectivity, critical for distinguishing cis/trans isomers .

- IR Spectroscopy : Confirm enamine formation via NH stretching (3327–3369 cm<sup>-1</sup>) and carbonyl absorption (~1700 cm<sup>-1</sup>) .

- Melting Point/Decomposition : Thermal stability is assessed via melting point (191–193°C with decomposition) .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of Ethyl 3-(butylamino)but-2-enoate’s cis/trans isomers?

- Stereochemical Control :

- Temperature Modulation : Lower temperatures favor kinetic products (e.g., cis isomers), while higher temperatures may promote thermodynamic equilibration .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, enhancing stereoselectivity.

- Catalysis : Asymmetric catalysts (e.g., Rh-complexes) could induce enantioselectivity, though this requires validation for enamine systems .

Q. How does the butylamino group influence the compound’s reactivity in Michael addition or cycloaddition reactions?

- Reactivity Insights :

- The butylamino group acts as an electron-donating substituent, increasing the enamine’s nucleophilicity. This facilitates Michael additions, as seen in reactions with α-azido ketones, where the enamine serves as a Michael acceptor .

- Mechanistic Studies : DFT calculations predict transition-state geometries, while <sup>15</sup>N NMR tracks electronic changes during reactions.

Q. What computational methods predict the compound’s stability and tautomeric equilibria in solution?

- Computational Approaches :

- DFT Calculations : Model tautomerization between enamine and imine forms. Solvent effects (e.g., dielectric constant) are incorporated via PCM models .

- Molecular Dynamics : Simulate thermal decomposition pathways (e.g., bond dissociation energies) aligned with experimental decomposition at 191–193°C .

- Validation : Compare computational predictions with experimental IR and DSC data.

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or characterization data?

- Case Example : reports a 68% yield for a derivative, while achieves 97% for a structurally similar compound.

- Resolution :

- Parameter Screening : Replicate both protocols to identify critical variables (e.g., amine nucleophilicity, solvent purity).

- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) to detect trace impurities affecting yield calculations .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.